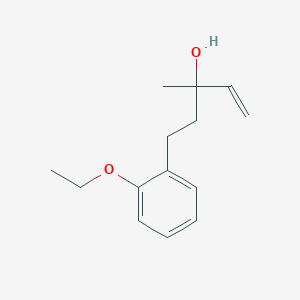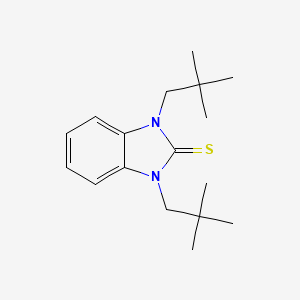
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic molecule composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the deprotonation of the nitrogen atom at position 3 of the benzimidazole ring using a strong base, followed by alkylation with 2,2-dimethylpropyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- involves the interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Similar structure with a thiol group instead of a thione group.
1,3-Diethyl-2-thiobenzimidazole: Another derivative with different alkyl groups.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-bis(2,2-dimethylpropyl)-1,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl groups enhances its lipophilicity and potential interactions with biological membranes .
Properties
CAS No. |
227103-03-9 |
|---|---|
Molecular Formula |
C17H26N2S |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
1,3-bis(2,2-dimethylpropyl)benzimidazole-2-thione |
InChI |
InChI=1S/C17H26N2S/c1-16(2,3)11-18-13-9-7-8-10-14(13)19(15(18)20)12-17(4,5)6/h7-10H,11-12H2,1-6H3 |
InChI Key |
OSXBEKVFBNEYPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C2=CC=CC=C2N(C1=S)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)
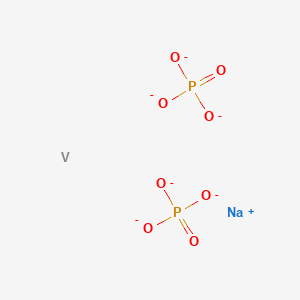
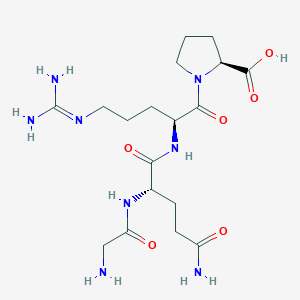
![1-Phenyl-3-[8-(phenylcarbamoylamino)naphthalen-1-yl]urea](/img/structure/B14236906.png)
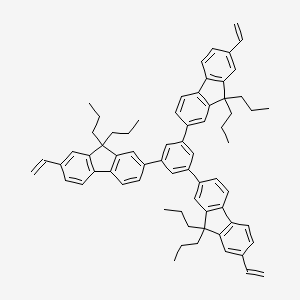
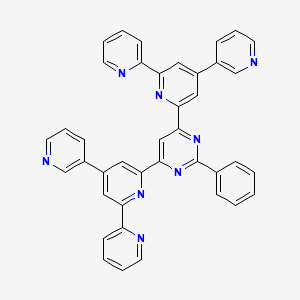

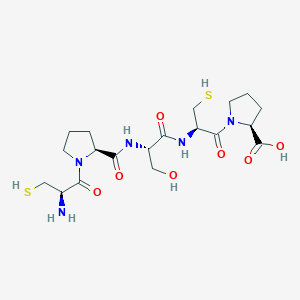
![Benzoic acid, 2-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxopropyl]amino]-](/img/structure/B14236949.png)
![4-({[4-(3-Methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoic acid](/img/structure/B14236951.png)
![3-[5-(1,3-Thiazol-4-yl)-2h-tetrazol-2-yl]benzonitrile](/img/structure/B14236955.png)
